(-)-Nopol
(-)-Nopol
(1R)-(-)-Nopol is a chiral terpenol derivative.
(-)-Nopol is a monoterpenoid.
(-)-Nopol is a monoterpenoid.
Brand Name:
Vulcanchem
CAS No.:
35836-73-8
VCID:
VC20852583
InChI:
InChI=1S/C11H18O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h3,9-10,12H,4-7H2,1-2H3/t9-,10-/m0/s1
SMILES:
CC1(C2CC=C(C1C2)CCO)C
Molecular Formula:
C11H18O
Molecular Weight:
166.26 g/mol
(-)-Nopol
CAS No.: 35836-73-8
Cat. No.: VC20852583
Molecular Formula: C11H18O
Molecular Weight: 166.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | (1R)-(-)-Nopol is a chiral terpenol derivative. (-)-Nopol is a monoterpenoid. |
---|---|
CAS No. | 35836-73-8 |
Molecular Formula | C11H18O |
Molecular Weight | 166.26 g/mol |
IUPAC Name | 2-[(1R,5S)-6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethanol |
Standard InChI | InChI=1S/C11H18O/c1-11(2)9-4-3-8(5-6-12)10(11)7-9/h3,9-10,12H,4-7H2,1-2H3/t9-,10-/m0/s1 |
Standard InChI Key | ROKSAUSPJGWCSM-UWVGGRQHSA-N |
Isomeric SMILES | CC1([C@H]2CC=C([C@@H]1C2)CCO)C |
SMILES | CC1(C2CC=C(C1C2)CCO)C |
Canonical SMILES | CC1(C2CC=C(C1C2)CCO)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator